![molecular formula C8H15ClFN B1485128 3-Fluoro-3-(pent-4-en-1-yl)azetidine hydrochloride CAS No. 2098025-52-4](/img/structure/B1485128.png)
3-Fluoro-3-(pent-4-en-1-yl)azetidine hydrochloride
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Overview
Description
3-Fluoro-3-(pent-4-en-1-yl)azetidine hydrochloride, also known as FPAH, is an organic compound composed of a cyclic five-membered ring structure containing nitrogen and fluorine atoms. It is a colorless, odorless, solid substance with a melting point of 115-117°C and a boiling point of 219-220°C. FPAH has a variety of applications in scientific research, from synthesis of other compounds to biochemical and physiological studies. In
Scientific Research Applications
Synthesis and PET Ligand Development
- Research includes the synthesis of novel fluorinated compounds, such as 2-fluoro-3-[(S)-2-azetidinylmethoxy]pyridine (F-A-85380), developed for positron emission tomography (PET) imaging of nicotinic acetylcholine receptors (nAChRs). These compounds exhibit high affinity and selectivity for α4β2 nAChR subtypes, making them suitable for brain imaging studies to understand receptor distribution and functioning (Doll et al., 1999).
Antiviral and Antitumor Activity
- Fluorinated 2',3'-dideoxynucleosides and 3'-azido-2',3'-dideoxynucleosides have been synthesized and evaluated for their inhibitory activity against HIV-1 replication, highlighting the potential of fluorinated compounds in developing antiviral therapies (Van Aerschot et al., 1989).
- Novel fluorine-substituted deaza analogues of 5-azacytidine and 5-aza-2'-deoxycytidine have been synthesized, showing antitumor activity, thus indicating the role of fluorinated azetidine derivatives in cancer research (Mcnamara & Cook, 1987).
Antimicrobial Research
- Pyridine-containing substituted phenyl azetidine-2-one derivatives have been synthesized, showing mild to moderate antimicrobial activity, suggesting their potential as antibiotics (Rani & Reddy, 2018).
Synthetic Methodology
- Research on the synthesis of fluorine-containing heterocycles, including aziridines, azetidines, and pyrrolidines, has advanced, highlighting the importance of these compounds as building blocks for complex structures and their relevance in medicinal chemistry (Meyer, 2016).
properties
IUPAC Name |
3-fluoro-3-pent-4-enylazetidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FN.ClH/c1-2-3-4-5-8(9)6-10-7-8;/h2,10H,1,3-7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTXDIUTGGZNRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC1(CNC1)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-3-(pent-4-en-1-yl)azetidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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